molecular formula C9H17ClN4S B14900502 (R)-2-Methyl-N1-(5-(methylthio)pyrimidin-2-yl)propane-1,3-diamine hydrochloride

(R)-2-Methyl-N1-(5-(methylthio)pyrimidin-2-yl)propane-1,3-diamine hydrochloride

Cat. No.: B14900502
M. Wt: 248.78 g/mol
InChI Key: JSDJSDMPFGDMRY-OGFXRTJISA-N
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Description

®-2-Methyl-N1-(5-(methylthio)pyrimidin-2-yl)propane-1,3-diamine hydrochloride is a compound that features a pyrimidine ring, which is a heterocyclic aromatic organic compound. Pyrimidines are known for their presence in nucleic acids, such as cytosine, thymine, and uracil, and play a crucial role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include dimethylformamide (DMF), methyl iodide, and various amines .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process .

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-N1-(5-(methylthio)pyrimidin-2-yl)propane-1,3-diamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups.

Scientific Research Applications

®-2-Methyl-N1-(5-(methylthio)pyrimidin-2-yl)propane-1,3-diamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Methyl-N1-(5-(methylthio)pyrimidin-2-yl)propane-1,3-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-N1-(5-(methylthio)pyrimidin-2-yl)propane-1,3-diamine
  • N1-(5-(methylthio)pyrimidin-2-yl)propane-1,3-diamine
  • 2-Methyl-N1-(5-(methylthio)pyrimidin-2-yl)propane-1,3-diamine sulfate

Uniqueness

®-2-Methyl-N1-(5-(methylthio)pyrimidin-2-yl)propane-1,3-diamine hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H17ClN4S

Molecular Weight

248.78 g/mol

IUPAC Name

(2R)-2-methyl-N'-(5-methylsulfanylpyrimidin-2-yl)propane-1,3-diamine;hydrochloride

InChI

InChI=1S/C9H16N4S.ClH/c1-7(3-10)4-11-9-12-5-8(14-2)6-13-9;/h5-7H,3-4,10H2,1-2H3,(H,11,12,13);1H/t7-;/m1./s1

InChI Key

JSDJSDMPFGDMRY-OGFXRTJISA-N

Isomeric SMILES

C[C@H](CN)CNC1=NC=C(C=N1)SC.Cl

Canonical SMILES

CC(CN)CNC1=NC=C(C=N1)SC.Cl

Origin of Product

United States

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